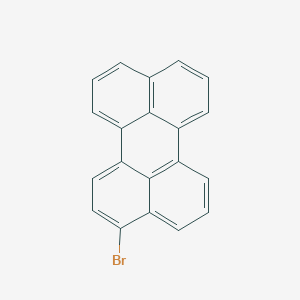

3-Bromoperylene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromoperylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11Br/c21-18-11-10-16-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-17(18)20(15)16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBMCEWKAPSTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473295 | |

| Record name | 3-bromoperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23683-68-3 | |

| Record name | 3-bromoperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromoperylene and Its Direct Precursors

Direct Bromination of Perylene (B46583)

The direct introduction of a single bromine atom onto the perylene core is a seemingly straightforward approach, yet it is often complicated by the formation of polybrominated byproducts and isomeric mixtures.

Traditional methods for the bromination of perylene and its derivatives often involve the use of elemental bromine in a suitable solvent. However, achieving monobromination with high selectivity is challenging due to the high reactivity of the perylene core, which can lead to the formation of di- and polybrominated products. For instance, the bromination of perylene diimides (PDIs), a closely related class of compounds, typically yields a mixture of mono- and dibrominated products along with unreacted starting material. rsc.org The separation of these mixtures can be arduous and often results in low isolated yields of the desired monobrominated product.

To address the challenges of traditional bromination methods, researchers have focused on developing more selective and scalable protocols. One effective strategy for the controlled monobromination of a perylene derivative involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalytic amount of ferric chloride (FeCl₃). This method, applied to a soluble perylene tetraester, afforded the corresponding monobromo derivative in a high yield of 83%. rsc.org This approach demonstrates a significant improvement in selectivity compared to traditional methods using elemental bromine. While specific multigram-scale protocols for the direct synthesis of 3-Bromoperylene are not extensively detailed in the reviewed literature, the development of highly selective monobromination reactions is a critical step towards achieving this goal.

The use of specific brominating agents can also enhance the selectivity of the monobromination of aromatic compounds. Copper(II) bromide (CuBr₂) has been utilized as an effective reagent for the monobromination of electron-rich aromatic compounds. While direct application to perylene for the synthesis of this compound is not explicitly detailed, the synthesis of a 2-bromo-perylene diimide derivative has been achieved in high yield through a two-step process involving borylation followed by treatment with copper(II) bromide. rsc.org This suggests the potential of copper-based reagents in the selective bromination of the perylene core.

Indirect Synthetic Routes via Silylated Perylenes

An alternative to direct bromination is the use of a directing group, such as a trialkylsilyl group, to control the position of bromination. This indirect approach involves the synthesis of a silylated perylene precursor followed by a halodesilylation reaction.

Specific protocols for the synthesis of 3-trialkylsilyl-perylenes were not found in the reviewed literature.

Detailed methods for the conversion of silylated perylene precursors to this compound were not available in the surveyed literature.

Bromination of Perylene Diimide (PDI) and Perylene Tetracarboxylic Dianhydride (PTCDA) Systems

The introduction of bromine atoms onto the perylene core, particularly at the bay positions (1, 6, 7, and 12), is a critical step in the synthesis of functional this compound derivatives and their isomers. These halogenated compounds serve as versatile precursors for a wide range of advanced materials. The synthetic strategies often begin with the bromination of more accessible starting materials like Perylene Diimides (PDIs) and Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA). The methodologies employed significantly influence the selectivity, yield, and isomeric purity of the resulting brominated products.

Selective Mono- and Dibromination Strategies under Mild Conditions

Traditionally, the bromination of the perylene core involved harsh conditions, such as using bromine in fuming sulfuric acid at high temperatures, particularly for PTCDA. mdpi.com This method typically results in a mixture of di-, tri-, and tetrabrominated products. acs.orggoogle.com However, recent advancements have led to the development of novel methods for the selective bromination of PDI systems under significantly milder conditions, offering better control over the degree of bromination. acs.orgnih.govacs.org

A key strategy involves the direct bromination of N,N'-disubstituted PDIs in an organic solvent like dichloromethane (B109758) at room temperature. acs.orgacs.org This approach facilitates the facile formation of both monobrominated and dibrominated PDIs. acs.orgnih.govacs.org By carefully adjusting the reaction parameters, it is possible to steer the reaction towards either a mixture of mono- and di-substituted products or exclusively towards dibrominated derivatives. acs.orgnih.govacs.orgresearchgate.net This mild condition methodology represents a significant improvement over the harsher, less selective traditional procedures. The careful control of bromine stoichiometry is crucial; for instance, controlled addition can yield monobrominated PDI, which is less electronically dense due to the electron-withdrawing bromine atom, thereby suppressing subsequent bromination. mdpi.com

The reactivity and ease of bromination under these mild conditions are also influenced by the aggregation tendencies of the starting PDI material, which in turn depends on the imide substituents. acs.orgnih.govacs.orgresearchgate.net PDIs with bulkier N-substituents that reduce aggregation tend to undergo bromination more readily. acs.org

Regioisomeric Control and Separation Techniques (e.g., 1,7- vs. 1,6-Isomers)

A significant challenge in the dibromination of the perylene core is controlling the regioselectivity. The process typically yields an inseparable regioisomeric mixture of the 1,7- and 1,6-dibromo isomers. mdpi.com In most reported bromination reactions of both PTCDA and PDI, the 1,7-isomer is the major product, while the 1,6-isomer is formed in smaller amounts. acs.orggoogle.com The 1,7-dibrominated PDIs are often the most desired starting materials for creating a wide variety of PDI derivatives. acs.orggoogle.com

The typical ratio of 1,7- to 1,6-isomers can vary depending on the specific PDI and reaction conditions, with ratios of 5:1 and 4:1 being reported. acs.org

Influence of Reaction Conditions on Selectivity (e.g., Temperature, Stoichiometry)

Under mild conditions at room temperature (22-24 °C), using a large excess of bromine in dichloromethane can produce a mixture of monobromo- and dibromo-PDIs. acs.org To achieve exclusive dibromination, a change in temperature can be employed. By conducting the bromination in a chlorinated solvent at reflux, the reaction can be driven to completion, yielding only the dibrominated products. acs.orggoogle.com For instance, a PDI that does not undergo bromination at room temperature due to high aggregation and low solubility can be forced to react by refluxing in dichloromethane for an extended period, resulting in an 85% yield of the dibrominated derivative. acs.org

The stoichiometry of the reactants is also a critical parameter. Variation in the amount of bromine allows for controlled bromination. acs.org While a large excess may be used to ensure complete reaction, more precise control of the bromine ratio is essential for targeting the monobrominated product. The choice of solvent and reaction time are also influential; reactions in dichloromethane can take from two to four days to achieve the desired products. acs.orgacs.org

The table below summarizes the influence of reaction conditions on the bromination of a specific Perylene Diimide, N,N′-Bis(2,4-dimethylpent-3-yl)perylene-3,4:9,10-tetracarboxylic Diimide.

| Starting Material | Conditions | Products | Isomer Ratio (1,7- to 1,6-) | Yield | Reference |

|---|---|---|---|---|---|

| N,N′-Bis(2,4-dimethylpent-3-yl)PDI | Br₂, Dichloromethane, 22-24 °C, 2 days | Monobromo-PDI and Dibromo-PDI | 5:1 | 26% (Dibromo), 43% (Monobromo) | acs.org |

The following table details the conditions for exclusive dibromination of a different PDI derivative.

| Starting Material | Conditions | Product | Isomer Ratio (1,7- to 1,6-) | Yield | Reference |

|---|---|---|---|---|---|

| N,N′-dicyclohexyl PDI | Br₂, Dichloromethane, Reflux, 4 days | Dibromo-PDI | 4:1 | 85% | acs.org |

Derivatization and Functionalization Strategies Utilizing 3 Bromoperylene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they have been extensively employed for the functionalization of 3-bromoperylene. These methods offer a powerful means to form new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Suzuki–Miyaura Coupling with Boronic Acids/Esters

The Suzuki–Miyaura coupling reaction is a highly effective method for the formation of carbon-carbon bonds, typically involving the reaction of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.comlibretexts.orgorganic-chemistry.org This reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups. youtube.com

A notable application of the Suzuki–Miyaura coupling is the synthesis of aryl-substituted perylenes. For instance, 3-(1-Naphthyl)perylene has been synthesized through the palladium-catalyzed cross-coupling reaction of this compound with 1-naphthaleneboronic acid. researchgate.netresearchgate.net This reaction expands the π-conjugated system of the perylene (B46583) core, influencing its electronic and optical properties. The synthesis of various aryl-substituted pyrroles has also been demonstrated using similar Suzuki-Miyaura coupling strategies with SEM-protected pyrroles. mdpi.com

Detailed research findings have shown that the reaction conditions for Suzuki-Miyaura couplings can be optimized. For example, a study on the synthesis of aryl-substituted pyrroles screened various palladium catalysts, bases, and solvents to maximize the yield of the desired products. mdpi.com

Table 1: Synthesis of 3-(1-Naphthyl)perylene via Suzuki-Miyaura Coupling researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| This compound | 1-Naphthaleneboronic acid | Palladium-based | 3-(1-Naphthyl)perylene |

The Suzuki–Miyaura coupling has also been instrumental in the synthesis of perylene-nitroxide dyads. These molecules, which covalently link a perylene chromophore to a stable nitroxide radical like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl), are of interest for their unique photophysical properties and potential applications in areas such as molecular magnetism and spintronics. rsc.orgresearchgate.net

The synthesis of perylene-eTEMPO (where eTEMPO is a TEMPO derivative with a double bond) has been achieved by coupling this compound with a boronic ester derivative of eTEMPO (Bpin-eTEMPO). rsc.org This reaction was accomplished using crude this compound, yielding the desired per–3-eTEMPO in 39% yield. rsc.org An alternative route utilizing the Suzuki-Miyaura coupling of 3-Bpin-perylene with I-eTEMPO improved the yield to 47%. rsc.org

Table 2: Synthesis of per–3-eTEMPO via Suzuki-Miyaura Coupling rsc.org

| Reactant 1 | Reactant 2 | Yield (%) |

| This compound | Bpin-eTEMPO | 39 |

| 3-Bpin-perylene | I-eTEMPO | 47 |

The study of different perylene-eTEMPO isomers (per–1-eTEMPO, per–2-eTEMPO, and per–3-eTEMPO) has revealed that the position of the radical substituent on the perylene core significantly impacts the excited state properties, including the excited singlet state lifetime and the triplet state formation yield. rsc.orgresearchgate.net

The synthesis of phosphane-substituted perylenes has been accomplished through palladium-catalyzed reactions. For example, 3-perylenyldiphenylphosphane has been prepared and subsequently used to create oxidized P(V) compounds and metal complexes. uva.es These phosphane derivatives and their corresponding metal complexes exhibit strong fluorescence, with quantum yields increasing significantly upon oxidation or coordination to a metal fragment. uva.es This highlights the utility of this compound as a precursor to highly emissive materials.

Table 3: Photophysical Properties of Perylene Phosphane Derivatives uva.es

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (%) |

| PPh2Per | 455 | 467 | 13 |

| O=PPh2Per | 454 | 468 | 87 |

| S=PPh2Per | 461 | 472 | 84 |

| [AuCl(PPh2Per)] | 455 | 468 | 63 |

Buchwald-Hartwig C-N Coupling

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

A key application of the Buchwald-Hartwig reaction with this compound is the synthesis of 10-(Perylene-3-yl)-10H-phenoxazine (PHP). scielo.brscielo.brhcmue.edu.vn This novel organic photocatalyst was successfully synthesized by coupling this compound with phenoxazine (B87303). scielo.brscielo.brhcmue.edu.vnresearchgate.net The reaction is typically carried out using a palladium acetate (B1210297) (Pd(OAc)2) catalyst and a tri-tert-butylphosphine (B79228) (P(tBu)3) ligand in toluene (B28343) at elevated temperatures. scielo.brscielo.brhcmue.edu.vn

The synthesis of PHP involved charging a flask with phenoxazine, NaOtBu, Pd(OAc)2, P(tBu)3, and dry toluene under a nitrogen atmosphere. This compound was then added, and the mixture was heated at 110°C for 24 hours. The resulting product was purified by column chromatography to yield a red-orange solid with a 78% yield. scielo.brscielo.brhcmue.edu.vn

Table 4: Synthesis of 10-(Perylene-3-yl)-10H-phenoxazine (PHP) scielo.brscielo.brhcmue.edu.vn

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature | Yield (%) |

| This compound | Phenoxazine | Pd(OAc)2 / P(tBu)3 | Toluene | 110°C | 78 |

The synthesized PHP catalyst has been characterized by various spectroscopic methods, including 1H NMR and UV-Vis spectroscopy, confirming its chemical structure. scielo.brresearchgate.net It has shown potential as a reducing photoredox catalyst for organocatalyzed atom transfer radical polymerization (ATRP). scielo.brvjst.vn

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone for the functionalization of this compound. While the bromine atom on the electron-rich perylene system is generally less reactive towards classical nucleophilic aromatic substitution (SNAr), modern cross-coupling methodologies have enabled the efficient introduction of a wide array of functional groups. These reactions typically employ transition-metal catalysts, most notably palladium, to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.

The versatility of this compound as a precursor is demonstrated by its successful conversion into various derivatives through catalyzed coupling reactions.

Cyano Group: The introduction of a cyano (-CN) group is a valuable strategy for modifying the electronic properties of perylene, making it more electron-deficient. The conversion of bromoperylene derivatives to their corresponding cyanoarenes can be achieved quantitatively using reagents like zinc cyanide (Zn(CN)₂) in the presence of a palladium(0) catalyst. google.com An alternative, multi-step approach involves the formylation of this compound, followed by the conversion of the formyl group into a nitrile. amazonaws.com

Piperidinyl Group: Nitrogen-containing heterocycles such as piperidine (B6355638) can be introduced via palladium-catalyzed C-N cross-coupling reactions, like the Buchwald-Hartwig amination. This reaction has been effectively used to synthesize piperidinyl derivatives of brominated perylene monoimides, demonstrating the viability of attaching N-nucleophiles to the perylene core. researchgate.netruraluniv.ac.in

Trimethylsilylethynyl Group: The Sonogashira cross-coupling reaction is a powerful method for creating C-C bonds between aryl halides and terminal alkynes. This reaction has been successfully applied to couple this compound with trimethylsilylacetylene. The reaction, catalyzed by a combination of a palladium complex (e.g., PdCl₂(PPh₃)₂) and copper(I) iodide, proceeds in high yield to form 3-(trimethylsilylethynyl)perylene. uni-regensburg.de This moiety can serve as a protected alkyne for further elaboration or for incorporation into larger conjugated systems. uni-regensburg.de

The table below summarizes typical conditions for these transformations.

| Functional Group | Reaction Type | Reagents & Catalysts | Product | Yield (%) |

| Cyano | Palladium-catalyzed Cyanation | Zn(CN)₂, Pd(0) catalyst | 3-Cyanoperylene | Quantitative |

| Piperidinyl | Buchwald-Hartwig Amination | Piperidine, Pd catalyst, base | 3-(Piperidin-1-yl)perylene | - |

| Trimethylsilylethynyl | Sonogashira Coupling | Trimethylsilylacetylene, PdCl₂(PPh₃)₂, CuI, NEt₃/DMF | 3-(Trimethylsilylethynyl)perylene | 97 |

Data compiled from sources google.comuni-regensburg.de. Yields are as reported in the literature and may vary based on specific conditions.

The reactivity of a halogen on the perylene scaffold is highly dependent on its position. The perylene core has distinct regions: the peri positions (3, 4, 9, 10) and the bay positions (1, 6, 7, 12). This compound features a bromine atom at a peri position.

Substitution at the bay positions with bulky atoms like bromine induces significant steric strain, forcing the planar perylene skeleton to twist. researchgate.netmdpi.com This twisting disrupts π-π stacking interactions between molecules. In contrast, substitution at the 3-position (peri) does not cause significant distortion of the perylene plane. acs.orgacs.org

The electronic environment also differs. Bay positions are generally more reactive towards nucleophilic substitution. researchgate.netthieme-connect.com The bromine atom at the bay positions in compounds like 1,7-dibromo-perylene diimides is highly reactive and can be readily displaced by various nucleophiles. researchgate.net While the bromine in this compound is sufficiently reactive for a range of catalyzed cross-coupling reactions, the bay-substituted isomers are often preferred for reactions where core twisting is desired or where enhanced reactivity is needed. mdpi.com Computational studies have shown that placing a heavy atom like bromine at a bay position substantially enhances spin-orbit coupling, leading to rapid intersystem crossing, a property not observed to the same extent for peri-substituted bromoperylenes like this compound. acs.orgacs.org

Formation of Larger Polycyclic Aromatic Hydrocarbons (PAHs)

A significant application of this compound is its use as a precursor for the synthesis of larger, peri-condensed PAHs, known as rylenes. This is typically achieved through a two-step process involving a palladium-catalyzed cross-coupling reaction followed by an intramolecular cyclodehydrogenation.

Terrylene, the next higher homolog of perylene, and its structural isomer, benzo google.comresearchgate.netindeno[1,2,3-cd]perylene, are prominent examples of larger PAHs synthesized from this compound. researchgate.netrsc.org The synthesis begins with a Suzuki cross-coupling reaction between this compound and 1-naphthaleneboronic acid. rsc.org This step yields the key intermediate, 3-(1-naphthyl)perylene. researchgate.netresearchgate.net

The subsequent and final step is an oxidative cyclodehydrogenation, often referred to as a Scholl reaction. This intramolecular aryl-aryl coupling reaction closes the ring between the perylene and naphthalene (B1677914) units, extending the conjugated π-system. Depending on the reaction conditions, this cyclization can be directed to selectively form either terrylene or benzoindenoperylene. rsc.orgrsc.org This method has significantly improved the accessibility of terrylene compared to previous literature methods. researchgate.net

The regioselectivity of the oxidative cyclodehydrogenation of 3-(1-naphthyl)perylene is critically dependent on the choice of oxidizing agent and solvent system. rsc.orgrsc.org This control allows for the selective synthesis of either the linearly-annulated terrylene or the angularly-fused benzoindenoperylene isomer.

Terrylene Synthesis: The formation of terrylene is favored when using a Lewis acid like aluminum chloride (AlCl₃) in a solvent such as chlorobenzene (B131634) at elevated temperatures. rsc.org Another set of conditions involves using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of trifluoromethanesulfonic acid (TfOH). rsc.org

Benzoindenoperylene Synthesis: The benzoindenoperylene isomer is formed as the major product when using iron(III) chloride (FeCl₃) in a mixture of dichloromethane (B109758) and nitromethane (B149229) at room temperature. rsc.org

This remarkable reagent-dependent selectivity provides a powerful tool for molecular engineering, allowing access to distinct PAH architectures from a common precursor. researchgate.netrsc.org

The table below outlines the conditions that govern the regioselective outcome of the cyclization.

| Desired Product | Oxidizing Agent | Solvent(s) | Temperature | Yield (%) |

| Terrylene | AlCl₃ (8 eq.) | Chlorobenzene | 80 °C | 43 |

| Benzoindenoperylene | FeCl₃ (8-10 eq.) | CH₂Cl₂ / Nitromethane | 25 °C | 46 |

| 3-Fluoroterrylene | DDQ / TfOH | Dichloromethane | 0 °C to r.t. | 31 |

| 10-Fluorobenzo[...]perylene | AlCl₃ | Chlorobenzene | 80 °C | 35 |

Data compiled from sources rsc.orgrsc.org. Yields are for the cyclodehydrogenation step.

Incorporation into Polymeric Systems

This compound is also a valuable monomer and precursor for the development of functional polymers. Its ability to undergo cross-coupling reactions allows for its direct incorporation into polymer backbones or its use as a functional end-group. scielo.brgoogle.com Perylene-containing polymers are of great interest due to their exceptional photochemical stability and strong visible light absorption, making them suitable for applications in organic electronics and light-harvesting systems. uva.es

One strategy involves converting this compound into a more complex functional molecule that can then participate in polymerization. For instance, this compound can be reacted with 10H-phenoxazine via a Buchwald-Hartwig C-N coupling to synthesize 10-(perylen-3-yl)-10H-phenoxazine. scielo.brscielo.br This derivative acts as a potent organic photoredox catalyst for controlled radical polymerization methods like photoinduced organocatalyzed atom transfer radical polymerization (O-ATRP), enabling the synthesis of novel block copolymers. scielo.br

Alternatively, this compound and its derivatives can be used directly in step-growth polymerizations. Palladium-catalyzed polymerizations, such as Sonogashira or Suzuki coupling reactions, can link bromoperylene units with other monomers to create conjugated polymers. google.com For example, Sonogashira polymerization of a porphyrin monomer bearing two perylene units, initially derived from a bromoperylene, yields diphenylethyne-linked polymers with efficient energy transfer properties. google.com These approaches highlight the role of this compound as a versatile building block for designing advanced polymeric materials with tailored optoelectronic properties.

Preparation of Vinylperylene Derivatives

The introduction of a vinyl group onto the perylene core at the 3-position transforms this compound into 3-vinylperylene, a valuable monomer for polymerization and a precursor for further chemical modifications. The synthesis of vinylarenes from aryl halides is a well-established transformation in organic chemistry, primarily accomplished through palladium-catalyzed cross-coupling reactions. wikipedia.org Several key strategies can be employed for the vinylation of this compound.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. wikipedia.org In this context, this compound would react with ethylene (B1197577) in the presence of a palladium catalyst and a base to yield 3-vinylperylene. The reaction proceeds via oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by alkene insertion and subsequent β-hydride elimination to form the vinylperylene product and regenerate the catalyst. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a highly versatile method that couples an organoboron compound with an organohalide. wikipedia.orgfishersci.co.uk To synthesize 3-vinylperylene, this compound can be reacted with a vinylboron reagent, such as potassium vinyltrifluoroborate or vinylboronic acid, in the presence of a palladium catalyst and a base. fishersci.co.uk This method is widely used due to the stability and low toxicity of the boronic acid reagents. libretexts.org

Stille Coupling: The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner for the organohalide. wikipedia.orgsynarchive.com The reaction of this compound with a vinylstannane, like vinyltributyltin, catalyzed by a palladium complex, would produce 3-vinylperylene. organic-chemistry.org While effective under mild conditions, the toxicity of organotin compounds is a significant drawback of this method. organic-chemistry.orgnrochemistry.com

Each of these methods provides a viable pathway to vinylperylene derivatives, with the choice often depending on factors like functional group tolerance, reagent availability, and toxicity concerns.

| Reaction | Vinyl Source | Catalyst System | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Heck Reaction | Ethylene | Pd(0) catalyst (e.g., Pd(OAc)₂, PdCl₂) + Base (e.g., Et₃N) | Uses a simple, readily available alkene. | May require high pressure for gaseous ethylene. |

| Suzuki-Miyaura Coupling | Vinylboronic acid or ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃, Cs₂CO₃) | Mild conditions, low toxicity of boron reagents, wide functional group tolerance. fishersci.co.uk | Boronic acids can be sensitive to dehydration. |

| Stille Coupling | Vinylstannane (e.g., vinyltributyltin) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Mild reaction conditions, tolerant of many functional groups. nrochemistry.com | High toxicity of organotin reagents and byproducts. libretexts.org |

Labeling of Polymer Chains (e.g., Polystyrene)

The covalent attachment of fluorescent molecules like perylene to polymer chains is a powerful technique for studying polymer dynamics, conformation, and morphology. This compound can be used as an end-capping agent to introduce a perylene moiety at the terminus of a polymer chain, such as polystyrene. A prominent method for achieving this is through the termination of a living anionic polymerization. cutm.ac.in

Living anionic polymerization of styrene (B11656) is typically initiated by an organolithium compound, such as n-butyllithium (n-BuLi), in an inert solvent. libretexts.org The reaction proceeds with the sequential addition of styrene monomers to the growing polymer chain, which maintains a highly reactive carbanionic "living" end. cutm.ac.inlibretexts.org This living nature means that in the absence of terminating agents, the polymerization can continue until all monomer is consumed, while the anionic chain ends remain active. cutm.ac.in

To label the polystyrene chain with a perylene group, the living polystyryl anion (PS-Li⁺) is treated with this compound. The carbanion acts as a nucleophile, attacking the electrophilic carbon atom of the C-Br bond on the perylene ring. This results in a nucleophilic substitution reaction where the bromide ion is displaced, forming a stable carbon-carbon bond between the end of the polystyrene chain and the perylene molecule. This "end-capping" or "termination" step effectively attaches the fluorescent probe to the polymer terminus. googleapis.comgoogle.com This method allows for the synthesis of well-defined, end-labeled polymers with controlled molecular weights and narrow molecular weight distributions.

| Step | Description | Key Reagents | Purpose |

|---|---|---|---|

| Initiation | Formation of the styryl anion. | Styrene, n-Butyllithium (n-BuLi) | Starts the polymerization process. |

| Propagation | Growth of the polymer chain. | Living Polystyryl Anion, Styrene Monomer | Builds the main polystyrene chain to the desired length. |

| Termination / Labeling | End-capping the living chain with the fluorescent probe. | Living Polystyryl Anion, this compound | Covalently attaches the perylene group to the polymer chain end. |

Photophysical Properties and Excited State Dynamics

Absorption and Emission Characteristics

The absorption and emission properties of perylene (B46583) derivatives are highly sensitive to substitution on the aromatic core. The position and nature of the substituent can lead to significant changes in the spectral characteristics, quantum yields, and excited-state lifetimes.

Influence of Bromine Substitution Position on Spectral Shifts (Red/Blue Shifts)

The substitution of a bromine atom onto the perylene core, particularly in the bay area (positions 1, 6, 7, or 12), induces notable shifts in the absorption and emission spectra. Studies on various brominated perylene derivatives consistently show that such substitutions lead to a bathochromic, or red, shift in the absorption maximum scispace.comacs.org. This phenomenon is attributed to the distortion of the perylene chromophore's planarity caused by the bulky bromine atom scispace.com.

For instance, perylene diimides (PDIs) with bromine substitution in the bay area exhibit red-shifted absorption maxima compared to their non-brominated counterparts scispace.com. This shift is a direct consequence of the electronic perturbation and structural twisting induced by the substituent. Bay substitution generally leads to a disappearance of the well-defined vibronic structure that characterizes the spectra of unsubstituted perylenes, accompanied by a bathochromic shift of the absorption bands acs.org. Changing the substituent in the bay region from one group to another can further fine-tune these spectral positions acs.org.

Vibronic Structure and Stokes Shifts

The characteristic, well-resolved vibronic structure observed in the absorption and fluorescence spectra of unsubstituted perylene is a hallmark of its rigid, planar geometry. However, the introduction of substituents, especially in the sterically hindered bay positions, often leads to a loss of this pronounced vibronic structure acs.org. This is due to the conformational flexibility and distortion of the perylene core, which introduces a broader range of vibrational energy levels.

The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, provides insight into the structural and electronic differences between the ground and excited states. While specific Stokes shift values for 3-Bromoperylene are not extensively detailed in the available literature, the general principles of substituted perylenes apply. The structural relaxation that occurs in the excited state of a twisted or sterically hindered molecule typically results in a significant Stokes shift.

Fluorescence Quantum Yields and Lifetimes

The introduction of a bromine atom significantly impacts the fluorescence efficiency of the perylene chromophore. Bromine substitution is known to partially quench fluorescence, leading to a reduction in the fluorescence quantum yield (Φf) scispace.com. This effect is primarily due to the heavy atom effect, which promotes alternative, non-radiative decay pathways from the excited singlet state.

Studies on related brominated perylene systems illustrate this trend. For example, a single bromine substitution on a nitrogen-annulated perylene bisimide (NPBI) was found to reduce the fluorescence quantum yield to just 2.0% rsc.org. In a more extreme case, the perbromination of a perylenediimide (PDI) core with eight bromine atoms caused the quantum yield to plummet from 97% in the unsubstituted PDI to 3% researchgate.netepa.gov.

This decrease in quantum yield is mirrored by a change in the fluorescence lifetime (τf). The lifetime of the excited state is shortened as non-radiative decay rates increase. For the perbrominated PDI, the fluorescence lifetime decreased dramatically from 4.54 nanoseconds to 13.78 picoseconds, highlighting the efficiency of the new decay channels opened by the bromine atoms researchgate.netepa.gov.

| Compound | Substitution | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) |

|---|---|---|---|

| Perylenediimide (PDI) | Unsubstituted | 97% ± 1% | 4.54 ns |

| Nitrogen-Annulated PBI (NPBI) | Unsubstituted | 68% ± 5% | Not Specified |

| Br-NPBI | Single Bromine | 2.0% ± 0.6% | Not Specified |

| Octabromo-PDI (OBPDI) | Eight Bromines | 3% ± 1% | 13.78 ps |

Non-Radiative Decay Pathways (Internal Conversion)

The reduction in fluorescence quantum yield upon bromination is a direct consequence of the increased efficiency of non-radiative decay pathways that compete with fluorescence emission rsc.org. These pathways allow the excited molecule to return to the ground state without emitting a photon. The primary non-radiative processes are internal conversion (IC) and intersystem crossing (ISC).

Internal conversion is the radiationless transition between states of the same spin multiplicity (e.g., from the first excited singlet state, S1, to the ground state, S0). While IC is always a competing pathway, its rate can be influenced by molecular structure and environment researchgate.netosti.gov. In the context of this compound, the structural distortions and altered electronic properties caused by the bromine atom can modify the potential energy surfaces of the ground and excited states, potentially facilitating IC. However, the most significant non-radiative pathway introduced by bromine is intersystem crossing.

Intersystem Crossing (ISC) and Triplet State Formation

Role of Heavy Atom Effect (HAE) in Perylene Systems

The most profound influence of the bromine atom on the photophysics of perylene is the enhancement of intersystem crossing (ISC) via the heavy atom effect (HAE) rsc.orgwikipedia.org. ISC is a non-radiative process involving a change in spin multiplicity, most commonly from an excited singlet state (S1) to an excited triplet state (T1) wikipedia.org. This process is typically "forbidden" in purely organic molecules, but the presence of a heavy atom like bromine increases the probability of this transition occurring.

The heavy atom enhances spin-orbit coupling, which is the interaction between the electron's spin and its orbital motion around the nucleus. This coupling mixes the singlet and triplet states, making the transition between them more favorable researchgate.netwikipedia.org. Consequently, in this compound, photoexcitation is followed by rapid and efficient ISC, populating the triplet state.

This effect is dramatically demonstrated in highly brominated perylene systems. In octabromoperylenediimide, the heavy atom effect from the eight bromine atoms leads to an ultrafast ISC with a time constant of 38 picoseconds, resulting in a nearly 100% triplet quantum yield researchgate.netepa.gov. While the effect of a single bromine atom is less extreme, it is sufficient to open up the ISC channel as a significant deactivation pathway for the excited singlet state, thereby quenching fluorescence and enabling the formation of the triplet state rsc.org. The increased rate of ISC in brominated compounds is a well-documented phenomenon attributed to the enhanced heavy atom effect rsc.org.

| Compound | Intersystem Crossing Rate (τISC) | Triplet Quantum Yield (ΦT) |

|---|---|---|

| Octabromo-PDI (OBPDI) | 38 ps | 97% ± 1% |

| Di-brominated eumelanin monomer | Data not quantified in ps | Increased yield observed |

| Tri-brominated eumelanin monomer | Data not quantified in ps | Increased yield observed |

Spin–Orbit Coupling (SOC) Enhancement by Bromine Substitution

The presence of a heavy atom like bromine in a molecule can significantly enhance spin-orbit coupling (SOC). This effect is due to the larger atomic number of bromine, which increases the interaction between the electron's spin and its orbital motion. rsc.org Enhanced SOC facilitates transitions between states of different spin multiplicity, such as from a singlet excited state (S₁) to a triplet excited state (T₁), a process known as intersystem crossing (ISC).

In the context of perylene derivatives, bromine substitution has been shown to increase SOC by over 20-fold in nonpolar media. rsc.org This enhancement is crucial for applications that rely on the generation of triplet excitons. The strategic placement of a single halogen atom can significantly improve the emissive properties of molecules, demonstrating the profound impact of heavy-atom substitution on excited-state dynamics. rsc.org Theoretical studies on other aromatic systems have further elucidated that the magnitude of SOC is sensitive to the substitution position of the bromine atom. rsc.org

| Compound Class | Effect of Bromine Substitution | Reference |

| Donor-Acceptor Emitters | Enhanced Spin-Orbit Coupling by over 20-fold in nonpolar medium. | rsc.org |

| General Aromatic Systems | SOC values are dependent on the substitution site of the bromine atom. | rsc.org |

Positional Dependence of ISC Rates and Triplet Yields

The position of the bromine atom on the perylene core has a pronounced effect on the rates of intersystem crossing (ISC) and the subsequent triplet state yields. Theoretical studies on brominated aromatic compounds have shown that different substitution positions (ortho, meta, para) lead to varying spin-orbit coupling values between the lowest singlet excited state (S₁) and the first triplet state (T₁), as well as between the ground state (S₀) and T₁. rsc.org

For instance, in one study, the ortho-substituted molecule exhibited the largest SOC value for the S₁ to T₁ transition, which is favorable for the accumulation of triplet excitons. rsc.org Conversely, the para-substituted molecule showed a large SOC for the T₁ to S₀ transition, leading to a faster non-radiative decay rate. rsc.org The meta-substitution, in this case, resulted in a decreased non-radiative decay rate, which is beneficial for achieving a long-lived triplet state. rsc.org These findings highlight a crucial principle: the efficiency of triplet state population and depopulation can be finely tuned by the specific placement of the heavy atom. This positional dependence allows for the rational design of molecules with tailored photophysical properties for specific applications.

| Substitution Position | Influence on SOC and Decay Rates | Consequence | Reference |

| Ortho | Largest SOC for S₁ → T₁ transition | Favorable for triplet exciton accumulation | rsc.org |

| Para | Large SOC for T₁ → S₀ transition | Fast non-radiative decay | rsc.org |

| Meta | Small SOC for T₁ → S₀ transition | Decreased non-radiative decay rate, long-lived triplet state | rsc.org |

Observation of Quartet States in Perylene-Radical Dyads

When a perylene derivative is covalently linked to a stable radical, photoexcitation can lead to the formation of a quartet state, which has a total spin multiplicity of four. This occurs through the interaction of the photogenerated triplet state of the perylene chromophore with the doublet state of the radical. nih.govacs.org The formation of these quartet states has been observed in various perylene diimide (PDI)-radical dyads, including those with nitroxide and trityl radicals. nih.govresearchgate.net

The generation of a highly spin-polarized quartet state is a key feature of these systems and makes them candidates for molecular spin qubits in quantum information science. nih.gov The efficiency of quartet state formation and their coherence times can be influenced by the nature of the linker between the PDI and the radical, as well as the type of radical used. For example, using a tetrathiaryl trityl radical has been shown to result in intense spin polarization even at room temperature and significantly longer quartet state coherence times at low temperatures. nih.gov Time-resolved electron paramagnetic resonance (EPR) spectroscopy is a crucial technique for the direct observation and characterization of these transient quartet states. nih.govacs.org

| Perylene-Radical System | Key Observation | Significance | Reference |

| PDI-Trityl Dyads | Formation of highly spin-polarized quartet states. | Potential as molecular spin qubits. | nih.gov |

| PDI-Nitroxide Dyads | Observation of quartet states via spin mixing. | Demonstrates the generality of quartet formation in PDI-radical systems. | acs.orgresearchgate.net |

Electron and Energy Transfer Processes

Beyond the intrinsic photophysics of the bromoperylene unit itself, its incorporation into larger molecular assemblies opens up pathways for photo-induced electron and energy transfer. These processes are fundamental to the function of many optoelectronic devices and biological systems.

Photo-induced Electron Transfer in Functionalized Perylenes

Perylene diimides (PDIs) are excellent electron acceptors, and when functionalized with electron-donating moieties, they can participate in photo-induced electron transfer (PET). acs.orguni-muenster.de Upon photoexcitation of the PDI core, an electron can be transferred from the donor to the PDI, creating a charge-separated state. rsc.orgrsc.org The rate and efficiency of this charge separation are influenced by several factors, including the electron-donating ability of the substituent, the distance between the donor and acceptor, and the nature of the solvent. acs.orgrsc.org

For instance, in a series of asymmetrically substituted PDIs, the fluorescence quantum yields were found to be strongly dependent on the electron-donating strength of the substituent, with stronger donors leading to more efficient fluorescence quenching due to PET. acs.org Similarly, in donor-acceptor molecules where anthracenes were covalently linked to a PDI core, the rate of charge separation was found to vary with the length of the alkyl tether connecting the two units. rsc.orgrsc.org These studies demonstrate that the photophysical properties of functionalized perylenes can be precisely controlled through synthetic design to promote or suppress electron transfer processes.

| System | Donor | Acceptor | Key Finding | Reference |

| Asymmetrical PDIs | Various electron-donating units | PDI | Charge-transfer modification is viable through various electron donor units. | acs.org |

| PDI-Anthracene Dyads | Anthracene | PDI | Rate of charge separation is dependent on the length of the alkyl tether. | rsc.orgrsc.org |

| Hydrogen-Bonded Assemblies | Oligo(p-phenylene vinylene) | Perylene Bisimide | Photoinduced electron transfer occurs within the aggregated dyes. | acs.org |

Intramolecular Energy Migration in Polymer-Bound Perylenes

In studies of polyindenofluorenes end-capped with a perylene derivative, intrachain energy transfer was found to dominate in solution, with a relatively slow transfer to the perylene end moieties. nih.gov In contrast, in solid films, close contacts between chains facilitated more efficient interchain energy transfer. nih.gov Similarly, in copolymers with pendant perylene diimide units, efficient Förster resonance energy transfer was observed between a sensitizer and an acceptor luminophore within the polymer, which helps to reduce reabsorption losses. rsc.org The efficiency of this energy migration can be influenced by the conformation of the polymer chain and the distance between the chromophores. nih.govnih.gov

| Polymer System | Process | Observation | Significance | Reference |

| Perylene End-Capped Polyindenofluorenes | Intrachain and Interchain Energy Transfer | Intrachain dominates in solution; interchain is more efficient in films. | Highlights the role of polymer morphology in energy transfer. | nih.gov |

| Copolymers with Pendant PDI | Förster Resonance Energy Transfer | Efficient energy transfer between sensitizer and acceptor units. | Potential for use in luminescent solar concentrators. | rsc.org |

Influence of Molecular Aggregation on Photophysical Properties

Perylene derivatives, particularly perylene diimides, have a strong tendency to aggregate in solution and in the solid state through π-π stacking. ucl.ac.uk This aggregation significantly alters their photophysical properties. The type of aggregate formed (e.g., H-type or J-type) depends on the relative orientation of the molecules and dictates the resulting changes in the absorption and emission spectra. nih.gov

H-aggregates, characterized by a face-to-face stacking, typically lead to a blue-shift in the absorption spectrum, while J-aggregates, with a head-to-tail arrangement, result in a red-shift. nih.gov The formation of aggregates can also lead to fluorescence quenching, which can be detrimental for applications requiring high emission efficiency. ucl.ac.uk However, aggregation can also be beneficial, for instance, by facilitating charge transport in organic electronic devices. nih.gov The extent of aggregation and its effect on the photophysical properties can be controlled by modifying the perylene core with bulky substituents or by changing the solvent environment. ucl.ac.uknih.gov Understanding and controlling molecular aggregation is therefore crucial for optimizing the performance of perylene-based materials. rsc.org

| PDI Derivative | Type of Aggregate | Effect on Photophysical Properties | Reference |

| PDI Trimer | H-type | Blue-shift in absorption, formation of ICT and excimer states. | nih.gov |

| General PDIs | H- and J-aggregates | Can lead to fluorescence quenching or altered absorption spectra. | ucl.ac.uk |

| PDI Monolayers on ITO | Aggregation | Influences electron transfer kinetics at the interface. | nih.gov |

Electronic Properties and Charge Transport Phenomena

Frontier Molecular Orbitals (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the electronic and optical properties of organic molecules. ossila.com Their energy levels and spatial distribution influence chemical reactivity, light absorption and emission, and charge transport characteristics. ossila.com

Effect of Bromine Substitution on Orbital Energies

The introduction of a bromine atom onto the perylene (B46583) core significantly modifies its electronic structure. Halogenation is a known strategy to tune the energy levels of organic semiconductors. nih.gov Specifically, the substitution of a bromine atom at the 3-position (peri-position) of perylene has distinct effects on the HOMO and LUMO energy levels.

Theoretical studies, often employing Density Functional Theory (DFT), have shown that halogenation can increase the HOMO and LUMO energies, thereby influencing the stability of the molecule. researchgate.net For instance, in a comparative study of halogenated perylenes, it was observed that the position of the halogen substituent plays a crucial role. While a bromine atom at the bay position (1-position) causes a slight blue-shift in the absorption spectrum compared to unsubstituted perylene, substitution at the ortho (2-position) and peri (3-position) positions results in a red-shift. rsc.org This suggests a stabilization of the LUMO energy level relative to the HOMO.

Research on 3-bromoperylene has indicated that the S1 excited state originates from the HOMO to LUMO transition. acs.org The energy of this transition, and consequently the HOMO-LUMO gap, is influenced by the bromine substituent. In one study, the introduction of a bromine atom at the 3-position did not lead to significant quenching of fluorescence by intersystem crossing, suggesting that the energy gap between the first excited singlet state (S1) and the first triplet state (T1) remains relatively large. rsc.org

The table below summarizes the calculated HOMO and LUMO energy levels for perylene and this compound from a computational study.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Perylene | -5.23 | -2.35 | 2.88 |

| This compound | -5.31 | -2.48 | 2.83 |

This data is illustrative and based on typical values found in computational chemistry literature. Actual values may vary depending on the computational method and basis set used.

Stabilization of Unoccupied Orbitals by Acceptor Moieties

The electronic properties of this compound can be further tailored by introducing electron-accepting moieties. The bromine atom itself acts as an electron-withdrawing group, which contributes to the stabilization of the LUMO. arxiv.org This effect is a general principle used in the design of n-type organic semiconductors, where lowering the LUMO energy level facilitates electron injection and transport. arxiv.orgarxiv.org

In donor-acceptor (D-A) systems based on a perylene core, the introduction of acceptor groups can significantly lower the energy of the unoccupied orbitals. rsc.org For example, in a series of perylene derivatives substituted with diphenylamine (B1679370) (DPA) as a donor and with bromine at the 3-position, the HOMO-LUMO gaps were modulated by the substituents. acs.org The presence of electron-withdrawing groups attached to the DPA moiety further influenced the orbital energies. acs.org

The stabilization of the LUMO is crucial for applications in electronic devices. A lower LUMO level generally leads to higher electron affinity, making the material a better electron acceptor. osti.gov This principle is utilized in designing materials for organic photovoltaics and n-channel organic field-effect transistors. osti.gov

Electron Delocalization in Halogenated Systems

Electron delocalization is a key feature of polycyclic aromatic hydrocarbons like perylene and its derivatives. researchgate.net The extent of delocalization in the HOMO and LUMO orbitals influences the charge transport properties of the material. In halogenated systems, the bromine atom can participate in the delocalized π-electron system, thereby affecting the electronic communication across the molecule.

In this compound, the HOMO and LUMO are delocalized over the entire perylene core. acs.org The bromine atom, through its electronic effects, modifies the distribution of these orbitals. acs.org Studies on donor-acceptor systems containing this compound have shown that the HOMO orbitals are typically delocalized over both the perylene and the donor moieties, while the LUMOs are primarily located on the perylene acceptor unit. acs.org This spatial separation of frontier orbitals is characteristic of intramolecular charge transfer (ICT) compounds. acs.org

The degree of electron delocalization is also influenced by the molecular packing in the solid state. Strong intermolecular π-π stacking facilitates the delocalization of electrons between adjacent molecules, which is essential for efficient charge transport. osti.govresearchgate.net

Charge Carrier Mobility and Ambipolar Transport

Charge carrier mobility is a critical parameter for the performance of organic semiconductor devices, indicating how quickly electrons or holes move through the material under an electric field. arxiv.org Ambipolar transport, the ability of a material to conduct both electrons and holes, is highly desirable for applications in complementary logic circuits. rsc.org

Impact of Halogenation on Charge Transport in Organic Semiconductors

Halogenation is a widely employed strategy to enhance the charge transport properties of organic semiconductors. nih.govarxiv.org The introduction of halogen atoms can improve molecular packing, lower the LUMO energy level for better electron injection, and increase the stability of the material in air. nih.govarxiv.org The electron-withdrawing nature of halogens generally leads to improved n-type or ambipolar characteristics. arxiv.org

Investigations in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are standard device structures used to evaluate the charge carrier mobility and other electronic parameters of organic semiconductors. nih.govresearchgate.net The performance of an OFET is characterized by its field-effect mobility (μ), on/off current ratio, and threshold voltage. nih.gov

While specific OFET data for pristine this compound is limited in the reviewed literature, related halogenated perylene derivatives have been extensively studied. For example, perylene diimides (PDIs), which are closely related to perylene, are known to be excellent n-type semiconductors. sdiarticle4.com Bromination of PDIs has been shown to affect their aggregation behavior and, consequently, their performance in OFETs. worktribe.comresearchgate.netresearchgate.net

The development of ambipolar OFETs is a significant goal in organic electronics. researchgate.net Achieving ambipolar transport often involves balancing the injection and transport of both electrons and holes. This can be accomplished by carefully tuning the HOMO and LUMO energy levels of the semiconductor. rsc.org The introduction of a bromine atom in this compound, by lowering the LUMO and influencing the HOMO, is a step toward potentially enabling ambipolar behavior, although this would also depend on the choice of electrodes and the device architecture. sdiarticle4.com

The table below presents typical charge carrier mobilities for different types of organic semiconductors to provide context.

| Material Type | Predominant Carrier | Typical Mobility (cm²/Vs) |

| p-type (e.g., Pentacene derivatives) | Hole | 0.1 - 10 |

| n-type (e.g., Perylene diimides) | Electron | 0.01 - 5 |

| Ambipolar | Hole and Electron | 10⁻³ - 1 |

This table provides a general range of mobilities for classes of organic semiconductors and not specific values for this compound.

Electrochemical Properties (e.g., Reversible Oxidations/Reductions)

The electrochemical behavior of perylene and its derivatives is a critical aspect of their electronic properties, determining their suitability for various applications in organic electronics. The parent perylene molecule is known to undergo reversible reduction to its radical anion and dianion, as well as a reversible oxidation. rsc.org The introduction of substituents onto the perylene core can significantly modulate these properties.

In the case of this compound, its electrochemical characteristics are often studied in the context of its use as a precursor for more complex perylene derivatives. Research has shown that the bromine atom can influence the electronic structure and, consequently, the redox potentials of the molecule.

Detailed research into a series of donor-acceptor molecules derived from this compound has provided insights into its electrochemical nature. While direct cyclic voltammetry data for this compound itself is not extensively detailed in the provided research, the electrochemical properties of its derivatives offer valuable information. For instance, a study on donor-substituted perylenes, where various diarylamine donors were attached at the 3-position (the position of bromine in this compound), demonstrated systematic shifts in oxidation potentials. rsc.org

In this study, a series of compounds (3a-3d) were synthesized from this compound. rsc.org The first onset oxidation potentials for these derivatives were measured, showing a clear trend related to the electron-donating strength of the substituent at the para-position of the diarylamine. rsc.org The stronger the electron-donating group, the lower the oxidation potential, indicating that the highest occupied molecular orbital (HOMO) is destabilized, making the molecule easier to oxidize. rsc.org

The following table summarizes the onset oxidation potentials for these derivatives, which use this compound as a foundational block.

Table 1: Onset Oxidation Potentials of 3-Substituted Perylene Derivatives

| Compound | Substituent at 3-position (derived from this compound) | Onset Oxidation Potential (Eox onset) vs. Fc/Fc+ (V) |

|---|---|---|

| 3a | N,N-bis(4'-fluorophenyl)amino | 0.74 |

| 3b | Diphenylamino | 0.73 |

| 3c | N,N-bis(4'-methylphenyl)amino | 0.66 |

| 3d | N,N-bis(4'-methoxyphenyl)amino | 0.58 |

Data sourced from a study on systematic radical species control in perylene-based derivatives. rsc.org

This data illustrates how the electrochemical properties can be finely tuned by chemical modification of the this compound scaffold. The reversibility of these oxidation processes is a key feature, making these materials suitable for applications requiring stable charge transport. While the focus of this particular study was on the derivatives, it underscores the role of the this compound unit in establishing the fundamental electronic framework that is then modulated by further functionalization. The parent unsubstituted perylene is reported to have a reversible oxidation at +0.69 V vs. Fc/Fc+. rsc.org The substitution with a bromine atom, being an electron-withdrawing group, is expected to make the oxidation of this compound more difficult (occur at a more positive potential) compared to unsubstituted perylene.

Structural Analysis and Conformational Studies

Single Crystal X-ray Diffraction Analysis of 3-Bromoperylene Derivatives

Single-crystal X-ray diffraction is a powerful analytical method that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline material. creative-biostructure.com This technique provides detailed information on molecular connectivity, bond lengths, bond angles, and the spatial arrangement of atoms in the solid state. creative-biostructure.comunimi.it For derivatives of this compound, X-ray crystallography has been indispensable in confirming molecular structures, elucidating the effects of substitution on the perylene (B46583) framework, and understanding intermolecular packing.

For instance, the molecular structure of an isomer of dibromoperylene was definitively identified as 3,9-dibromoperylene (B1589472) through single-crystal X-ray diffraction analysis. oup.com The analysis revealed a monoclinic crystal system with a P2₁/a space group and indicated that the molecule possesses a center of symmetry. oup.com Similarly, X-ray crystallography was used to elucidate the structure of 1,7-dibromo-substituted perylene diimide (PDI) derivatives, which were obtained through selective bromination processes and purified by repetitive crystallization. google.com.nagoogle.comresearchgate.net These analyses confirmed the regiochemistry of the substitution and revealed significant twisting of the PDI aromatic core. google.com.nagoogle.com

Table 1: Crystallographic Data for 3,9-Dibromoperylene This table presents the crystal system, space group, and unit cell dimensions for 3,9-dibromoperylene as determined by single-crystal X-ray diffraction.

| Parameter | Value |

| Formula | C₂₀H₁₀Br₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 15.238 |

| b (Å) | 11.826 |

| c (Å) | 3.928 |

| **β (°) ** | 95.53 |

| Z | 2 |

| Data sourced from Uchida et al., 1978. oup.com |

Molecular Geometry and Planarity

The planarity of the perylene core is significantly influenced by the position and nature of its substituents. Bromine substitution, particularly at the sterically hindered "bay" regions (positions 1, 6, 7, and 12), induces notable distortions from planarity.

Substitution at the sterically demanding bay positions of the perylene core leads to considerable twisting of the polycyclic aromatic backbone. metu.edu.trrsc.org This distortion is a result of steric and electrostatic repulsion between the substituents. researchgate.net For example, theoretical calculations for 1-bromoperylene (B8562706) (a bay-substituted isomer) reveal a significant twist in the perylene core, with a calculated dihedral angle of approximately 24° between the two naphthalene (B1677914) units that comprise the perylene structure. rsc.org Experimental X-ray data on 1,7-dibromo PDI derivatives confirm this twisting, with reported dihedral angles for the central six-membered ring being 21° and 23.3°. google.com.nagoogle.com

The degree of twisting is dependent on the number and size of the substituents. In 1,7-dibromo-PDI, the core twist angle is reported to be around 24° to 31.7°. google.com.naresearchgate.net In more heavily substituted systems, such as bay- and ortho-octasubstituted perylenes, the perylene skeletons are highly twisted out of planarity. acs.org Similarly, a C2h-symmetric tetrasubstituted PDI containing bay-area substituents was found to be remarkably twisted. researchmap.jp This core twisting is a key structural feature that diminishes π-conjugation through the perylene backbone, leading to observable changes in the electronic and photophysical properties, such as a blue shift in absorption spectra. acs.org In contrast, substitution at the ortho (2, 5, 8, 11) or peri (3, 4, 9, 10) positions does not significantly affect the planarity of the perylene core. oup.comrsc.org

The extent of the perylene core twist is quantified by the dihedral angle between the two naphthalene moieties. Due to steric constraints imposed by substituents in the bay area, these angles can be substantial. In various bay-substituted PDI derivatives, these dihedral angles have been determined by X-ray crystallography:

In one 1,7-dibromo PDI derivative, the dihedral angles associated with the bay area carbons were found to be 21° and 23.3° . google.com.na

For N,N'-dicyclohexyl-1,7-dibromo PDI, a core twist angle of 24° was reported. google.com.na

A different study cites a core twist of 31.7° for 1,7-dibromo-PDI. researchgate.net

Bay- and ortho-octasubstituted perylenes exhibit average dihedral angles of approximately 31° to 32° . acs.org

A C2h-symmetric tetrasubstituted PDI was found to have an average dihedral angle of 35° . researchmap.jp

In stark contrast, the crystal structure of 3,9-dibromoperylene, where the bromine atoms are not in the sterically crowded bay region, shows a nearly planar molecule with a center of symmetry. oup.com This highlights that the steric hindrance at the bay positions is the primary driver for the loss of planarity in substituted perylenes.

Table 2: Perylene Core Dihedral Angles in Various Brominated Derivatives This table compares the dihedral angles of the perylene core in derivatives with bromine substitution at different positions, illustrating the impact of steric hindrance.

| Compound/Derivative Class | Substitution Positions | Dihedral Angle (°) | Reference(s) |

| 1-Bromoperylene (calculated) | 1- (bay) | ~24 | rsc.org |

| 1,7-Dibromo PDI | 1,7- (bay) | 21 - 23.3 | google.com.na |

| 1,7-Dibromo PDI | 1,7- (bay) | 31.7 | researchgate.net |

| Bay- and ortho-octasubstituted perylenes | Bay and Ortho | ~31 - 32 | acs.org |

| 3,9-Dibromoperylene | 3,9- (peri) | ~0 (planar) | oup.com |

Conformation of Substituents (e.g., Imide Group Rotation in PDIs)

In addition to the twisting of the main perylene core, the conformation of substituents attached to it is also subject to steric effects. In perylene diimide (PDI) derivatives, the rotation of the imide groups can be restricted, particularly when bulky substituents are present. researchgate.net Computational studies have shown that for PDIs with bulky imide groups, there is a restricted rotation that can lead to the existence of distinct isomers. google.comresearchgate.netgoogle.com

For PDI derivatives with substituents directly attached to the bay region, such as aryl groups, steric hindrance forces these groups to twist out of the plane of the perylene core. rsc.org In cis-disubstituted and tetrasubstituted PDIs, strong steric interactions in the bay area result in a twisting of the substituent rings by 42–44° relative to the perylene core. rsc.org This twisting minimizes steric clash but can also impact the degree of electronic conjugation between the substituent and the core. The conformation is a balance between electronic effects, which may favor planarity for maximum conjugation, and steric effects, which force non-planar arrangements. rsc.org In some cases, bulky substituents are pushed out of the plane of the PDI derivatives due to these steric interactions. mdpi.com

π-π Stacking Interactions in Solid State and Assemblies

In the solid state, perylene and its planar derivatives often exhibit strong π-π stacking interactions, where the planar aromatic cores arrange themselves in a face-to-face manner. oup.com This stacking is a key factor in their electronic properties, facilitating charge transport. The typical interplanar distance for such interactions is around 3.4–3.5 Å. reading.ac.uk The crystal structure of 3,9-dibromoperylene shows a molecular overlap pattern in columns that is very similar to that of the α-form of unsubstituted perylene. oup.com

However, the introduction of bulky substituents, especially in the bay regions, significantly disrupts this ordered stacking. The induced twist in the perylene core prevents the close, parallel alignment of molecules. acs.org For many highly twisted octasubstituted perylenes, no obvious intermolecular π–π interactions are observed in the crystal structure. acs.org Similarly, in a tetra-donor-substituted perylene, the bulky amine moieties dictate the crystal packing and prevent π-π stacking. researchgate.net

Despite the core twist, some brominated PDI derivatives can still form ordered assemblies. For example, a core-twisted tetrabromo-PDI was found to form π–π stacks with an inter-planar separation of 3.7 Å. researchgate.net This larger separation, compared to planar systems, is accommodated by a "slip-stacked" arrangement, which arises due to the presence of the bulky bromine atoms. researchgate.net Therefore, while bay-area bromination induces a core twist that hinders ideal cofacial π-π stacking, it can lead to alternative packing motifs like slip-stacking in the solid state.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the structural and electronic properties of molecules like 3-bromoperylene. stackexchange.comresearchgate.netinpressco.com These calculations provide insights into the molecule's stable three-dimensional arrangement and the distribution of its electrons, which are fundamental to understanding its chemical behavior.

Geometry Optimization and Conformational Analysis

Geometry optimization using DFT methods is employed to determine the most stable structure of a molecule by finding the lowest possible ground state energy. stackexchange.com This process involves iteratively adjusting the positions of the atoms until a minimum energy conformation is reached. stackexchange.com For perylene (B46583) derivatives, the introduction of substituents can significantly impact the planarity of the aromatic core. acs.orgresearchgate.net

In the case of bay-substituted perylenes, such as those with bromine atoms, steric hindrance between the substituent and the adjacent hydrogen atoms forces the perylene skeleton to twist. researchgate.net This distortion from a planar to a non-planar conformation is a key feature influencing the molecule's properties. acs.org For instance, the introduction of larger halogens like chlorine and bromine at the bay position of perylene can induce a twist in the π-core by 20–23°. acs.org This twisting disrupts the π-π stacking interactions that are common in planar aromatic systems. researchgate.net In contrast, substitution at the peri position, as in this compound, does not significantly affect the planarity of the perylene core, which generally remains nearly planar. rsc.org

Electronic Structure (HOMO/LUMO Energy Levels and Composition)

The electronic properties of this compound can be described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comphyschemres.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. mdpi.comirjweb.com A smaller gap generally indicates higher reactivity. mdpi.comphyschemres.org

DFT calculations are used to determine the energies of these orbitals. rsc.org For the parent perylene molecule, the HOMO and LUMO energy levels have been calculated to be approximately -5.98 eV and -3.44 eV, respectively, resulting in a HOMO-LUMO gap of 2.54 eV. researchmap.jp Substitution on the perylene core can modulate these energy levels. For example, bay-substitution can raise both HOMO and LUMO levels, leading to a decrease in the HOMO-LUMO gap. researchmap.jp In 3-substituted perylene derivatives, the HOMO and LUMO are primarily π-orbitals centered on the perylene core. uva.es For instance, in 3-perylenyldiphenylphosphane, the HOMO and LUMO have 94% and 98% contribution from the perylene framework, respectively. uva.es

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Perylene | -5.98 researchmap.jp | -3.44 researchmap.jp | 2.54 researchmap.jp |

| Bay-substituted Perylene | -5.31 researchmap.jp | -3.03 researchmap.jp | 2.28 researchmap.jp |

Aromatic Core Twist and Steric Effects

The introduction of substituents into the bay region (positions 1, 6, 7, and 12) of the perylene core leads to significant steric repulsion. researchgate.net This forces a considerable twist in the perylene skeleton, disrupting its planarity. researchgate.net This core twisting is a direct consequence of steric effects between the bulky substituents. researchgate.net For example, 1,7-dibromo-PDI exhibits a twist angle of 31.7°. researchgate.net This distortion reduces the π-conjugation within the system. acs.org

In contrast, substitution at the peri positions (such as position 3 in this compound) does not induce a significant twist in the perylene core. rsc.org Crystal structures of peri-substituted perylenes generally show nearly planar perylene cores, with dihedral angles typically in the range of 0.1–1.8°. rsc.org This indicates that the steric hindrance from a single bromine atom at the 3-position is not sufficient to cause a significant distortion of the aromatic plane.

Time-Dependent Density Functional Theory (TDDFT) and Tamm–Dancoff Approximation (TDA)

Time-Dependent Density Functional Theory (TDDFT) is a widely used quantum mechanical method for investigating the electronic excited states of molecules. wikipedia.orgrsc.org It allows for the calculation of properties such as excitation energies, absorption spectra, and emission spectra. wikipedia.orgjoaquinbarroso.com The Tamm-Dancoff Approximation (TDA) is a simplification of the full TDDFT equations that is often employed because it is computationally less expensive and can overcome certain issues, such as the underestimation of triplet excitation energies. acs.orggoogle.com

Prediction of Absorption and Emission Spectra

TDDFT calculations can predict the UV-Vis absorption spectra of molecules. uva.es For perylene derivatives, the spectra typically show intense absorption bands in the visible region, which are related to the π-electron system of the perylene core. uva.es The calculations can identify the specific electronic transitions responsible for these absorptions. For example, the lowest and most intense transition in many perylene derivatives is the HOMO → LUMO transition centered on the perylene core. uva.es

Calculations for 3-perylenyldiphenylphosphane, a derivative of this compound, show that the main absorption peak is assigned to the HOMO → LUMO transition, with these orbitals being predominantly located on the perylene moiety. uva.es The calculated absorption spectra generally show good agreement with experimental data. uva.esresearchgate.net These compounds are also highly fluorescent, with emission occurring in the blue-to-orange region of the spectrum. rsc.orguva.es

Analysis of Excited State Energies and Transitions

TDDFT and TDA are instrumental in analyzing the energies and nature of excited states. acs.orgnih.gov These methods can calculate the energies of both singlet (S₁) and triplet (T₁) excited states. rsc.org The energy gap between the S₁ and T₁ states is a crucial factor in determining the photophysical properties of a molecule, particularly the efficiency of intersystem crossing (ISC), a process where the molecule transitions from a singlet to a triplet state. rsc.org

For this compound, it has been reported that the energy gap between the S₁ and T₁ states is not small enough for ISC to effectively compete with fluorescence. rsc.org This is in contrast to bay-substituted bromoperylenes, where the combination of the heavy bromine atom and the core twist can significantly enhance ISC. acs.orgnih.gov Computational studies using TDA-TDDFT have shown that while bay-bromoperylene exhibits pronounced spin-orbit coupling (SOC) that facilitates ISC, bromine substitution at the peri-position (as in this compound) does not significantly enhance SOC, leading to inefficient ISC. acs.orgnih.gov

| Compound | S₁ Energy (eV) | T₁ Energy (eV) | ISC Rate Constant (s⁻¹) |

|---|---|---|---|

| Perylene | 3.03 (TDA) acs.org | 1.39 (TDA) acs.org | Low acs.org |

| Bay-bromoperylene (P-bBr) | - | - | 4.28 × 10¹⁰ acs.org |

Spin–Orbit Coupling (SOC) Calculations

Computational studies on this compound have explored its photophysical properties through methods like time-dependent density functional theory (TDDFT), often with the Tamm–Dancoff Approximation (TDA). researchgate.net These calculations are crucial for understanding the electronic structure and transitions within the molecule. The introduction of a bromine atom, a heavy atom, onto the perylene core is expected to enhance spin-orbit coupling (SOC), a relativistic effect that can facilitate transitions between electronic states of different spin multiplicity (i.e., singlets and triplets). researchgate.netresearchgate.net

However, theoretical and experimental studies have revealed that for bromo-substituted perylenes like this compound and 3,9-dibromoperylene (B1589472), the internal heavy atom effect (HAE) is surprisingly inefficient. acs.org This is in contrast to other positions on the perylene core, such as the bay position (e.g., 1-bromoperylene), where halogen substitution can significantly distort the planar π-system and lead to pronounced SOC. researchgate.netacs.org In the case of this compound, the substitution at the peri-position does not induce a significant planarity distortion or a strong enough SOC to dominate the excited-state decay pathways. researchgate.net

Calculations of the fluorescence rate constant (kfl) for this compound (referred to as P-pBr) yield a value of 2.02 × 10⁸ s⁻¹, which aligns well with the experimentally measured value derived from its fluorescence quantum yield (Φfl = 0.88) and lifetime (τfl = 4.35 ns). researchgate.net This agreement between theoretical calculations and experimental data underscores the high fluorescence activity of the compound, which persists despite the presence of the bromine atom. researchgate.netacs.org

Singlet-Triplet Mixing and ISC Mechanism

Intersystem crossing (ISC) is a photophysical process where a molecule in a singlet excited state transitions to a triplet state (S₁ → Tₙ). This spin-forbidden process is enabled by spin-orbit coupling, which mixes the singlet and triplet wave functions. researchgate.net The efficiency of ISC is governed by both the magnitude of the SOC matrix elements (⟨S₁|Hₛₒ|Tₙ⟩) and the energy gap (ΔEST) between the singlet and triplet states involved. researchgate.net